molecular formula C46H57N11O8 B12410499 N-[2-[2-[2-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanamide

N-[2-[2-[2-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanamide

Cat. No.: B12410499
M. Wt: 892.0 g/mol
InChI Key: ZYUOWVKGQBMNGW-UHFFFAOYSA-N
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Description

N-[2-[2-[2-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including pyridine, pyrazole, piperazine, and furan, which contribute to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-[2-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanamide typically involves multi-step organic synthesis. The process may include the following steps:

  • Formation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions.
  • Introduction of the pyridine and piperazine moieties via nucleophilic substitution or coupling reactions.
  • Attachment of the furan and propanamide groups through esterification or amidation reactions.
  • Final purification and characterization using techniques such as chromatography and spectroscopy.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow chemistry, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-[2-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanamide can undergo various chemical reactions, including:

  • Oxidation: Conversion of hydroxyl groups to carbonyl groups.
  • Reduction: Hydrogenation of double bonds.
  • Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group could yield a ketone, while reduction of the double bond could produce a saturated compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As a component in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of N-[2-[2-[2-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanamide would depend on its specific molecular targets and pathways. It may interact with enzymes, receptors, or other proteins to exert its effects. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar compounds to N-[2-[2-[2-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanamide include other pyrazolo[3,4-d]pyrimidine derivatives, pyridine-containing compounds, and piperazine derivatives. These compounds may share similar chemical properties and biological activities but differ in their specific structures and functionalities.

Properties

Molecular Formula

C46H57N11O8

Molecular Weight

892.0 g/mol

IUPAC Name

N-[2-[2-[2-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanamide

InChI

InChI=1S/C46H57N11O8/c1-5-19-56-44(61)36-31-48-45(51-43(36)57(56)38-9-7-8-37(50-38)46(3,4)62)49-33-10-12-34(13-11-33)53-22-20-52(21-23-53)26-28-64-30-29-63-27-18-47-39(58)16-14-35-15-17-42(65-35)55-25-24-54(32-41(55)60)40(59)6-2/h5-13,15,17,31,62H,1-2,14,16,18-30,32H2,3-4H3,(H,47,58)(H,48,49,51)

InChI Key

ZYUOWVKGQBMNGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC(=CC=C1)N2C3=NC(=NC=C3C(=O)N2CC=C)NC4=CC=C(C=C4)N5CCN(CC5)CCOCCOCCNC(=O)CCC6=CC=C(O6)N7CCN(CC7=O)C(=O)C=C)O

Origin of Product

United States

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